4-(4-Chlorophenyl)butan-2-one 4-(4-Chlorophenyl)butan-2-one
Brand Name: Vulcanchem
CAS No.: 3506-75-0
VCID: VC20868919
InChI: InChI=1S/C10H11ClO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3
SMILES: CC(=O)CCC1=CC=C(C=C1)Cl
Molecular Formula: C10H11ClO
Molecular Weight: 182.64 g/mol

4-(4-Chlorophenyl)butan-2-one

CAS No.: 3506-75-0

Cat. No.: VC20868919

Molecular Formula: C10H11ClO

Molecular Weight: 182.64 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Chlorophenyl)butan-2-one - 3506-75-0

Specification

CAS No. 3506-75-0
Molecular Formula C10H11ClO
Molecular Weight 182.64 g/mol
IUPAC Name 4-(4-chlorophenyl)butan-2-one
Standard InChI InChI=1S/C10H11ClO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3
Standard InChI Key NHWRHEOCEWDYPJ-UHFFFAOYSA-N
SMILES CC(=O)CCC1=CC=C(C=C1)Cl
Canonical SMILES CC(=O)CCC1=CC=C(C=C1)Cl

Introduction

Chemical Identity and Structural Characteristics

4-(4-Chlorophenyl)butan-2-one features a butanone backbone with a 4-chlorophenyl substituent at the 4-position. The compound typically appears as a colorless to pale yellow liquid or solid, depending on its purity and temperature. It exhibits moderate volatility and demonstrates solubility patterns characteristic of its molecular structure .

Identification Parameters

The compound is officially registered with various identification parameters that enable precise recognition in chemical databases and literature.

ParameterValue
CAS Number3506-75-0
Molecular FormulaC₁₀H₁₁ClO
Molecular Weight182.64 g/mol
IUPAC Name4-(4-chlorophenyl)butan-2-one
Standard InChIInChI=1S/C10H11ClO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3
Standard InChIKeyNHWRHEOCEWDYPJ-UHFFFAOYSA-N
SMILESCC(=O)CCC1=CC=C(C=C1)Cl
PubChem Compound ID219277

Table 1: Identification parameters of 4-(4-Chlorophenyl)butan-2-one

Common Synonyms

The compound is known by several alternative names in scientific literature and commercial contexts:

  • 4-(4-Chlorophenyl)-2-butanone

  • 4-(p-Chlorophenyl)-2-butanone

  • p-Chlorobenzylacetone

  • NSC 348

  • 4-(4-Chlorophenyl)butane-2-one

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-(4-Chlorophenyl)butan-2-one is essential for its proper handling, storage, and application in various research and industrial contexts.

Physical Properties

The compound demonstrates physical characteristics that influence its behavior in different environments and applications.

PropertyValue
Physical StateColorless to pale yellow liquid or solid (temperature dependent)
XLogP3-AA2.5
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1
Rotatable Bond Count3
Exact Mass182.0498427 Da
Topological Polar Surface Area (PSA)17.07

Table 2: Physical properties of 4-(4-Chlorophenyl)butan-2-one

Chemical Properties

The chemical reactivity of 4-(4-Chlorophenyl)butan-2-one is significantly influenced by its functional groups. The ketone group at position 2 makes it susceptible to nucleophilic additions, while the chlorophenyl group affects its electronic distribution and reactivity patterns .

The compound is soluble in organic solvents such as ethanol and acetone, while exhibiting lower solubility in water due to its hydrophobic nature. This solubility profile is consistent with its molecular structure, which combines a polar ketone group with a nonpolar aromatic ring .

Applications and Research Significance

4-(4-Chlorophenyl)butan-2-one has gathered attention in various scientific domains due to its versatile application potential.

Role in Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex organic molecules. Its reactive functional groups allow for diverse chemical transformations, making it a useful building block in synthetic chemistry .

Pharmaceutical and Medicinal Applications

Research indicates potential applications of 4-(4-Chlorophenyl)butan-2-one in medicinal chemistry. It has been mentioned in patents related to D-amino acid oxidase inhibitors, suggesting its relevance in developing pharmaceutical compounds .

The D-amino acid oxidase (DAAO) pathway is of particular interest in neuropsychiatric research, where inhibitors may have therapeutic potential. The inclusion of 4-(4-Chlorophenyl)butan-2-one in such patents highlights its possible contribution to drug development efforts .

Research Findings

While specific biological activity data for 4-(4-Chlorophenyl)butan-2-one itself is limited in the available search results, its structural features suggest potential for biological interactions. The presence of both a ketone group and a chlorophenyl moiety provides sites for potential interactions with biological targets .

GHS ClassificationDetailsPercentage of Notifications
SignalWarning100%
Skin IrritationCategory 2 (H315: Causes skin irritation)100%
Eye IrritationCategory 2A (H319: Causes serious eye irritation)100%
Specific Target Organ Toxicity, Single ExposureCategory 3 (H335: May cause respiratory irritation)100%

Table 3: GHS Hazard Classifications for 4-(4-Chlorophenyl)butan-2-one

QuantityPurityPrice (EUR)Reference
250 mg95%79.00IN-DA00C8T2
1 g95%164.00IN-DA00C8T2
5 g95%565.00IN-DA00C8T2
500 mgNot specified186.00TR-C422060
1 gNot specified256.00TR-C422060
10 gNot specified1,772.00TR-C422060
2500 mgMin. 95%498.003D-DAA50675

Table 4: Commercial pricing for 4-(4-Chlorophenyl)butan-2-one

It's worth noting that one supplier lists the compound as a "Controlled Product," which may require additional documentation to meet relevant regulations and might incur additional handling fees and extended lead times .

Related Compounds and Structural Analogues

Several structurally related compounds to 4-(4-Chlorophenyl)butan-2-one appear in the scientific literature, offering insights into potential derivative applications and modified chemical properties.

Brominated Derivatives

Two key brominated derivatives are documented in the search results:

Compound NameCAS NumberMolecular FormulaMolecular Weight
3-Bromo-4-(4-chlorophenyl)butan-2-oneNot providedC₁₀H₁₀BrClO261.54 g/mol
1-Bromo-4-(4-chlorophenyl)butan-2-one143327-55-3C₁₀H₁₀BrClO261.54 g/mol

Table 5: Brominated derivatives of 4-(4-Chlorophenyl)butan-2-one

These brominated derivatives potentially offer different reactivity profiles and may serve as intermediates in diverse synthetic pathways. The position of the bromine atom significantly influences the compound's chemical behavior and potential applications .

Functional Group Modifications

Other related compounds include those with modifications to the functional groups or structural arrangements. These variations can lead to altered physical, chemical, and biological properties, expanding the potential application spectrum of this chemical family .

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